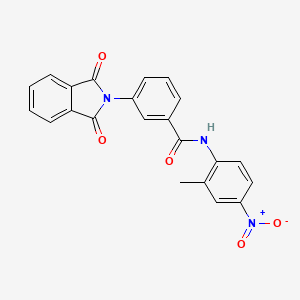![molecular formula C21H25N3O5S2 B5023261 1-(BENZENESULFONYL)-4-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERAZINE](/img/structure/B5023261.png)
1-(BENZENESULFONYL)-4-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(BENZENESULFONYL)-4-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERAZINE is a complex organic compound that belongs to the class of sulfonyl-containing molecules These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
Preparation Methods
The synthesis of 1-(BENZENESULFONYL)-4-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERAZINE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of Benzenesulfonyl Chloride: This is usually prepared by reacting benzene with chlorosulfonic acid.
Synthesis of Pyrrolidine-1-sulfonyl Chloride: This involves the reaction of pyrrolidine with chlorosulfonic acid.
Coupling Reactions: The benzenesulfonyl chloride and pyrrolidine-1-sulfonyl chloride are then reacted with piperazine under controlled conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-(BENZENESULFONYL)-4-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols .
Scientific Research Applications
1-(BENZENESULFONYL)-4-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERAZINE has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties, such as conductivity or stability.
Biological Studies: Researchers use this compound to study its effects on various biological systems, including its potential as an inhibitor of certain enzymes.
Industrial Chemistry: It is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(BENZENESULFONYL)-4-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups play a crucial role in binding to these targets, often leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor binding, depending on the specific application .
Comparison with Similar Compounds
1-(BENZENESULFONYL)-4-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERAZINE can be compared with other sulfonyl-containing compounds, such as:
Benzenesulfonyl Chloride: A simpler compound used in various organic synthesis reactions.
Pyrrolidine-1-sulfonyl Chloride: Another related compound with applications in medicinal chemistry.
Sulfonylureas: A class of compounds used as antidiabetic drugs.
The uniqueness of this compound lies in its dual sulfonyl groups, which provide distinct reactivity and binding properties compared to its simpler counterparts .
Properties
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-(3-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S2/c25-21(18-7-6-10-20(17-18)31(28,29)23-11-4-5-12-23)22-13-15-24(16-14-22)30(26,27)19-8-2-1-3-9-19/h1-3,6-10,17H,4-5,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSIXVUTWAKRGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-[2-hydroxy-3-(mesityloxy)propyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5023184.png)
![ethyl N-[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-beta-alaninate](/img/structure/B5023190.png)
![2-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-[(4-pyrazol-1-ylphenyl)methyl]ethanamine](/img/structure/B5023191.png)

![2-(2,5-dimethylphenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B5023201.png)

![ethyl [(5E)-5-(2,4-dimethoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5023223.png)

![2-Ethylbutyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B5023235.png)
![1,5-Diphenyl-3,7-dipropanoyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5023250.png)
![4-[(3-Methylphenyl)methylsulfonylamino]benzamide](/img/structure/B5023252.png)


![N-(4-CHLOROPHENYL)-N-{2-[4-(2,4-DICHLOROBENZOYL)PIPERAZINO]ETHYL}ETHANEDIAMIDE](/img/structure/B5023279.png)
